Alvespimycin - 467214-20-6

Alvespimycin

Catalog Number: EVT-258596
CAS Number: 467214-20-6
Molecular Formula: C32H48N4O8
Molecular Weight: 616.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Alvespimycin, also known as 17-DMAG (17-dimethylaminoethylamino-17-demethoxygeldanamycin), is a potent, small-molecule inhibitor of Heat Shock Protein 90 (Hsp90) [, , ]. It belongs to the ansamycin class of natural products, specifically a semi-synthetic analog of the benzoquinone antibiotic geldanamycin [].

Hsp90 is a molecular chaperone crucial for the proper folding, stability, and function of numerous client proteins, many of which are implicated in cancer development and progression [, , , , , , , , ]. Alvespimycin exerts its anticancer activity by binding to the N-terminal ATP-binding pocket of Hsp90, thereby inhibiting its chaperone function and leading to the degradation of its client proteins [, , , , , , ]. These client proteins include kinases, transcription factors, and signaling molecules that are often overexpressed or mutated in cancer cells and contribute to their uncontrolled growth and survival [, , , , , , , ].

Future Directions
  • Exploring New Therapeutic Applications: Given its mechanism of action and preclinical activity in other diseases, exploring the therapeutic potential of alvespimycin beyond cancer, such as in fibrotic diseases [] and neurodegenerative disorders [], holds promise for future research.

Geldanamycin

Compound Description: Geldanamycin is a benzoquinone ansamycin antibiotic that acts as a natural inhibitor of Hsp90. It exhibits potent and broad anticancer properties but suffers from unacceptable levels of hepatotoxicity. []

Relevance: Geldanamycin serves as the parent compound for alvespimycin and other geldanamycin derivatives. Alvespimycin is a more water-soluble and less toxic analog of geldanamycin, designed to improve upon its pharmacological properties. [, ]

17-AAG (Tanespimycin)

Compound Description: 17-AAG, also known as tanespimycin, is a geldanamycin derivative and a potent ansamycin Hsp90 inhibitor. It functions by inhibiting the binding of Hsp90 to its client proteins, including oncoproteins like Her2, cKit, and BCR-Abl, leading to their proteasomal degradation and inhibiting cancer cell growth. [, , ]

IPI-504 (Retaspimycin Hydrochloride)

Compound Description: IPI-504, or retaspimycin hydrochloride, is the hydroquinone hydrochloride salt of 17-AAG and also acts as an Hsp90 inhibitor. It is being developed as an intravenous product and is currently in several Phase 2 clinical trials. []

Relevance: IPI-504 is a further modified version of 17-AAG, highlighting the continuous efforts to optimize the pharmacological properties of geldanamycin analogs, including alvespimycin. []

17-AG (IPI-493)

Compound Description: 17-AG (IPI-493) is the major metabolite of both 17-AAG and IPI-504. It is also being investigated for its potential as an oral Hsp90 inhibitor in cancer treatment. []

Relevance: Similar to alvespimycin, 17-AG represents an attempt to develop orally bioavailable Hsp90 inhibitors derived from geldanamycin, emphasizing the importance of this research direction. []

Relevance: Radicicol exemplifies a different class of Hsp90 inhibitors with potentially higher potency than alvespimycin, but its limitations have prompted the development of synthetic derivatives and chimeras for improved stability. []

Radanamycin

Compound Description: Similar to radicicol, radanamycin is another Class II macrocyclic Hsp90 inhibitor that exhibits greater potency than Class I inhibitors in preclinical studies. Like radicicol, its use is limited due to structural instability. []

Relevance: Radanamycin, along with radicicol, highlights the potential of exploring diverse chemical scaffolds beyond geldanamycin analogs, like alvespimycin, to develop more effective Hsp90 inhibitors. []

PU-H71

Compound Description: PU-H71 is identified as a novel inhibitor for PI3K pathway proteins PI3Kα/β/δ, along with alvespimycin, through a gene module pair-based target identification (GMPTI) approach. []

Relevance: This finding underscores the potential of alvespimycin to interact with multiple pathways and highlights its potential use in combination therapies. []

Reversine

Compound Description: Reversine is a small molecule identified as a novel inhibitor for PI3K pathway proteins PI3Kα/β/δ, similar to alvespimycin, using a gene module pair-based target identification approach. []

Relevance: Similar to PU-H71, the identification of reversine as a potential PI3K pathway inhibitor alongside alvespimycin suggests the possibility of overlapping or synergistic effects between these compounds. []

Astemizole

Compound Description: Astemizole is another small molecule identified through the same gene module pair-based method as a potential inhibitor for PI3K pathway proteins PI3Kα/β/δ, along with alvespimycin. []

Relevance: The identification of multiple potential PI3K inhibitors alongside alvespimycin, including astemizole, provides further support for the potential of combination therapy approaches targeting these pathways. []

Raloxifene Hydrochloride

Compound Description: Raloxifene hydrochloride, a selective estrogen receptor modulator (SERM), was also identified as a potential inhibitor for PI3K pathway proteins PI3Kα/β/δ alongside alvespimycin using the GMPTI approach. []

Relevance: The identification of raloxifene hydrochloride as a potential PI3K pathway inhibitor, along with alvespimycin, emphasizes the potential for repurposing existing drugs for new therapeutic applications based on their molecular mechanisms. []

Tamoxifen

Compound Description: Tamoxifen, another SERM, is identified as a novel inhibitor for PI3K pathway proteins PI3Kα/β/δ, similar to alvespimycin, using a gene module pair-based target identification approach. []

Relevance: The identification of both tamoxifen and raloxifene hydrochloride as potential PI3K pathway inhibitors, alongside alvespimycin, further supports the potential for combination therapy approaches and drug repurposing based on shared molecular targets. []

Source and Classification

Alvespimycin is classified as an ansamycin antibiotic and specifically falls under the category of Hsp90 inhibitors. Its development aimed to improve upon the pharmacological properties of geldanamycin, which suffered from issues like poor solubility and high hepatotoxicity. The modification at the 17-position with a dimethylaminoethylamino group enhances its solubility and reduces toxicity, making it a promising candidate for cancer therapy .

Synthesis Analysis

The synthesis of alvespimycin involves several key steps, starting from geldanamycin. The general synthetic route includes:

  1. Preparation of Intermediate: Geldanamycin is reacted with 1,6-hexanediamine in dichloromethane at room temperature to form an intermediate compound.
  2. Formation of Alvespimycin: This intermediate is then reacted with N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl) in dimethylformamide to facilitate the introduction of the dimethylaminoethylamino group, yielding alvespimycin .
Molecular Structure Analysis

Alvespimycin possesses a complex molecular structure characterized by a benzoquinone ansamycin core. Its molecular formula is C_20H_26N_4O_4, with a molecular weight of approximately 378.45 g/mol. The structure features:

  • A benzoquinone moiety, which is essential for its interaction with Hsp90.
  • A dimethylaminoethylamino side chain at the 17-position, which enhances solubility and biological activity.

The spatial arrangement allows for specific interactions with the ATP-binding site of Hsp90, facilitating its inhibitory action .

Chemical Reactions Analysis

Alvespimycin undergoes various chemical reactions primarily related to its binding with Hsp90. The key reactions include:

  1. Binding to Hsp90: Alvespimycin binds to the ATP-binding pocket of Hsp90, inhibiting its chaperone activity. This binding leads to the misfolding and degradation of client proteins such as epidermal growth factor receptor (EGFR) and mutant p53.
  2. Hydrolysis Reactions: Under certain conditions, alvespimycin can hydrolyze, affecting its stability and efficacy.

The IC50 value for alvespimycin in inhibiting Hsp90 is reported to be approximately 62 nM, indicating its potency as an inhibitor .

Mechanism of Action

Alvespimycin exerts its therapeutic effects primarily through the inhibition of Hsp90. The mechanism involves:

  1. Competitive Inhibition: By binding to the ATP-binding site of Hsp90, alvespimycin prevents ATP from binding, disrupting the chaperone cycle necessary for protein folding and stabilization.
  2. Client Protein Degradation: As a result of Hsp90 inhibition, misfolded client proteins are targeted for proteasomal degradation, leading to reduced levels of oncogenic proteins that drive tumor growth.

This selective toxicity towards cancer cells arises because tumor cells often rely more heavily on Hsp90 for survival compared to normal cells .

Physical and Chemical Properties Analysis

Alvespimycin exhibits several notable physical and chemical properties:

  • Solubility: It is more soluble in aqueous solutions compared to its parent compound geldanamycin due to structural modifications.
  • Stability: Alvespimycin demonstrates improved stability under physiological conditions.
  • Melting Point: Specific melting point data may vary based on purity but generally falls within a defined range suitable for pharmaceutical applications.

These properties contribute significantly to its potential as an effective therapeutic agent in oncology .

Applications

Alvespimycin has been explored for various scientific applications:

  1. Cancer Therapy: As an Hsp90 inhibitor, it shows promise in treating various cancers by targeting tumor cell survival mechanisms.
  2. Pulmonary Fibrosis: Recent studies suggest that alvespimycin may also exhibit anti-fibrotic properties by modulating TGF-β signaling pathways in models of pulmonary fibrosis .
  3. Research Tool: It serves as a valuable tool in biochemical research for studying protein folding and degradation processes.

Ongoing clinical trials are assessing its efficacy and safety profiles in various cancer types, further establishing its role in modern therapeutic strategies .

Properties

CAS Number

467214-20-6

Product Name

Alvespimycin

IUPAC Name

[(4E,6Z,8S,9S,10E,12S,13R,14S,16R)-19-[2-(dimethylamino)ethylamino]-13-hydroxy-8,14-dimethoxy-4,10,12,16-tetramethyl-3,20,22-trioxo-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18-pentaen-9-yl] carbamate

Molecular Formula

C32H48N4O8

Molecular Weight

616.7 g/mol

InChI

InChI=1S/C32H48N4O8/c1-18-14-22-27(34-12-13-36(5)6)24(37)17-23(29(22)39)35-31(40)19(2)10-9-11-25(42-7)30(44-32(33)41)21(4)16-20(3)28(38)26(15-18)43-8/h9-11,16-18,20,25-26,28,30,34,38H,12-15H2,1-8H3,(H2,33,41)(H,35,40)/b11-9-,19-10+,21-16+/t18-,20+,25+,26+,28-,30+/m1/s1

InChI Key

KUFRQPKVAWMTJO-LMZWQJSESA-N

SMILES

CC1CC(C(C(C=C(C(C(C=CC=C(C(=O)NC2=CC(=O)C(=C(C1)C2=O)NCCN(C)C)C)OC)OC(=O)N)C)C)O)OC

Solubility

Soluble

Synonyms

17-(dimethylaminoethylamino)-17-demethoxy-geldanamycin
17-(dimethylaminoethylamino)-17-demethoxygeldanamycin
17-desmethoxy-17-n,n-dimethylaminoethylamino-geldanamycin
17-dimethylaminoethylamino-17-demethoxy-geldanamycin
17-DMAG
17DMAG
alvespimycin
KOS 1022
KOS-1022
KOS1022
NSC 707545
NSC707545

Canonical SMILES

CC1CC(C(C(C=C(C(C(C=CC=C(C(=O)NC2=CC(=O)C(=C(C1)C2=O)NCCN(C)C)C)OC)OC(=O)N)C)C)O)OC

Isomeric SMILES

C[C@H]1C[C@@H]([C@@H]([C@H](/C=C(/[C@@H]([C@H](/C=C\C=C(\C(=O)NC2=CC(=O)C(=C(C1)C2=O)NCCN(C)C)/C)OC)OC(=O)N)\C)C)O)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.